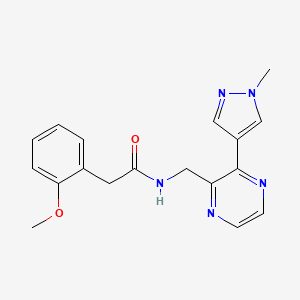

2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Description

The compound 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a 2-methoxyphenylacetamide side chain. Its molecular formula is C₁₇H₁₈N₆O₂, with a molecular weight of 338.37 g/mol (calculated).

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-12-14(10-22-23)18-15(19-7-8-20-18)11-21-17(24)9-13-5-3-4-6-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBYFYQAJNURJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article delves into its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a methoxyphenyl group and a pyrazinyl moiety, which are known to contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

- MCF7 (breast cancer) : Exhibited an IC50 value of 0.01 µM, indicating potent cytotoxicity.

- NCI-H460 (lung cancer) : Displayed an IC50 value of 0.03 µM.

- SF-268 (central nervous system cancer) : Showed an IC50 value of 31.5 µM.

These values suggest that the compound may be effective against multiple cancer types, particularly breast and lung cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Preliminary studies indicate that this compound may similarly inhibit COX activity, although specific IC50 values for this activity are yet to be established.

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as:

- Aurora-A Kinase Inhibition : The compound has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 µM, leading to cell cycle arrest and subsequent apoptosis.

- VEGF Pathway Inhibition : It also shows potential in inhibiting VEGF-induced proliferation in human umbilical vein endothelial cells, further contributing to its anticancer profile .

Case Studies

-

Study on MCF7 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on MCF7 breast cancer cells.

- Method : Sulforhodamine B assay was employed.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 0.01 µM, suggesting high efficacy against breast cancer cells.

- Study on NCI-H460 Cells :

Data Summary Table

| Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|

| MCF7 | 0.01 | Anticancer |

| NCI-H460 | 0.03 | Anticancer |

| SF-268 | 31.5 | Anticancer |

| COX Inhibition | TBD | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) N-((3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methyl)-2-(Pyridin-3-yl)Acetamide

- Structure : Replaces 2-methoxyphenyl with pyridin-3-yl.

- Molecular Formula : C₁₆H₁₆N₆O.

- Molecular Weight : 308.34 g/mol .

(b) 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

- Structure : Features a dichlorophenyl group and a dihydropyrazolone core.

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂.

- Molecular Weight : 406.26 g/mol .

- Key Differences: The electron-withdrawing Cl substituents enhance metabolic stability but reduce solubility. Crystallographic data reveal steric repulsion between the dichlorophenyl and pyrazolone rings, leading to non-planar geometry (dihedral angle: 80.7°) .

Heterocyclic Core Modifications

(a) 2-(4-Methoxyphenoxy)-N-(3-Methyl-1-{1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-YL}-1H-Pyrazol-5-YL)Acetamide

- Structure: Pyrazolo-pyrimidine core with a 4-methoxyphenoxyacetamide chain.

- Molecular Formula : C₂₄H₂₁N₇O₃.

- Molecular Weight : 455.5 g/mol .

(b) N-(3-Ethynylphenyl)-2-(4-((6-(1-Methyl-1H-Pyrazol-4-yl)Thieno[3,2-D]Pyrimidin-4-yl)Amino)Phenyl)Acetamide

Functional Group Additions

(a) Zamaporvint (2-{5-Methyl-4-[2-(Trifluoromethyl)Pyridin-4-yl]-1H-Imidazol-1-yl}-N-[5-(Pyrazin-2-yl)Pyridin-2-yl]Acetamide)

- Structure : Imidazole-pyridine-pyrazine hybrid with a trifluoromethyl group.

- Molecular Formula : C₂₃H₁₈F₃N₇O.

- Molecular Weight : 489.43 g/mol .

- Key Differences : The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration. The imidazole ring may confer pH-dependent solubility .

(b) 2-[[3-[(2-Methoxyphenyl)Methyl]-4-Oxo-[1]Benzofuro[3,2-D]Pyrimidin-2-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.